Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorodifluoromethyl group and a propenyl group, along with two methyl groups at the 1 and 4 positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorodifluoromethyl group to a difluoromethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, while the propenyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethyl-: Lacks the chlorodifluoromethyl and propenyl groups, making it less reactive in certain chemical reactions.
Benzene, 2-chlorodifluoromethyl-1,4-dimethyl-: Similar structure but without the propenyl group, leading to different reactivity and applications.
Benzene, 2-propenyl-1,4-dimethyl-:
Uniqueness
The presence of both the chlorodifluoromethyl and propenyl groups in Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- makes it unique compared to other similar compounds. These functional groups confer distinct reactivity and enable the compound to participate in a wider range of chemical reactions and applications.
Properties
CAS No. |
183382-83-4 |
---|---|
Molecular Formula |
C12H13ClF2 |
Molecular Weight |
230.68 g/mol |
IUPAC Name |
2-[2-[chloro(difluoro)methyl]prop-2-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H13ClF2/c1-8-4-5-9(2)11(6-8)7-10(3)12(13,14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
DCOFKIOFOQEAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=C)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.